

2,4-Dichloro-7-fluoroquinazoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dichloro-7-fluoroquinazoline

Cat. No.: B1321832

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical and physical properties of **2,4-Dichloro-7-fluoroquinazoline**, a key intermediate in the synthesis of various biologically active compounds. This document outlines its core characteristics, detailed experimental protocols for its synthesis and analysis, and its relevance in the context of established signaling pathways.

Core Chemical Properties

2,4-Dichloro-7-fluoroquinazoline is a halogenated heterocyclic compound with the molecular formula $C_8H_3Cl_2FN_2$. It serves as a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors.

Table 1: Physicochemical Properties of **2,4-Dichloro-7-fluoroquinazoline**

Property	Value	Source
Molecular Formula	$C_8H_3Cl_2FN_2$	[1]
Molecular Weight	217.02 g/mol	[1]
Appearance	White to off-white solid	Generic observation for similar compounds
Melting Point	Not experimentally reported in cited literature.	
Boiling Point	Not experimentally reported in cited literature.	
Solubility	Recrystallized from acetone, suggesting solubility in this solvent. [1] Specific solubility data in other organic solvents is not readily available in the reviewed literature.	

Crystallographic Data

The solid-state structure of **2,4-Dichloro-7-fluoroquinazoline** has been elucidated by X-ray crystallography, providing precise bond lengths and angles. The molecule is noted to be essentially planar.[\[1\]](#)

Table 2: Crystal Data and Structure Refinement for **2,4-Dichloro-7-fluoroquinazoline**

Parameter	Value
Empirical formula	<chem>C8H3Cl2FN2</chem>
Formula weight	217.02
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	$a = 3.8257 (3)$ Å, $\alpha = 90^\circ$ $b = 15.0664 (9)$ Å, $\beta = 95.102 (5)^\circ$ $c = 14.3453 (6)$ Å, $\gamma = 90^\circ$
Volume	823.59 (9) Å ³
Z	4
Density (calculated)	1.751 Mg/m ³
Absorption coefficient	0.753 mm ⁻¹
F(000)	432
Crystal size	0.35 x 0.30 x 0.25 mm
Theta range for data collection	2.53 to 25.00°
Index ranges	-4≤h≤4, -17≤k≤17, -17≤l≤16
Reflections collected	3156
Independent reflections	1452 [R(int) = 0.0254]
Completeness to theta = 25.00°	99.8 %
Absorption correction	Semi-empirical from equivalents
Max. and min. transmission	0.8346 and 0.7798
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	1452 / 0 / 118
Goodness-of-fit on F ²	1.071

Final R indices [$I > 2\text{sigma}(I)$]
R1 = 0.0383, wR2 = 0.0950

R indices (all data)
R1 = 0.0528, wR2 = 0.1032

Largest diff. peak and hole
0.199 and -0.231 e. \AA^{-3}

(Data sourced from Gao et al., 2012)[\[1\]](#)

Spectroscopic Properties

Detailed, interpreted spectra for **2,4-Dichloro-7-fluoroquinazoline** are not readily available in the public domain. However, based on its structure and data for analogous compounds, the expected spectroscopic features are outlined below.

Table 3: Predicted Spectroscopic Data for **2,4-Dichloro-7-fluoroquinazoline**

Technique	Expected Features
¹ H NMR	Aromatic region (δ 7.0-8.5 ppm): Three signals corresponding to the three protons on the benzene ring. The coupling patterns (doublet, doublet of doublets, etc.) and coupling constants (J values) would be influenced by the fluorine and chloro substituents.
¹³ C NMR	Aromatic region (δ 110-160 ppm): Eight distinct signals are expected for the eight carbon atoms in the quinazoline ring system. The carbons attached to chlorine and fluorine will show characteristic chemical shifts and C-F coupling.
FTIR	C=N stretching: ~1620-1580 cm^{-1} C=C aromatic stretching: ~1580-1450 cm^{-1} C-Cl stretching: ~800-600 cm^{-1} C-F stretching: ~1250-1000 cm^{-1} Aromatic C-H stretching: ~3100-3000 cm^{-1}
Mass Spec.	Molecular ion peak (M^+) expected at m/z 216, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). Fragmentation would likely involve the loss of chlorine and fluorine atoms.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of **2,4-Dichloro-7-fluoroquinazoline**.

Synthesis of 2,4-Dichloro-7-fluoroquinazoline

This two-step synthesis protocol is adapted from the procedure described by Gao et al. (2012).
[1]

Step 1: Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione

- Reaction Setup: Suspend 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) in 2 L of water in a large reaction vessel equipped with a mechanical stirrer.
- Addition of Reagents: Add acetic acid (80 ml) to the suspension. Dropwise, add a solution of sodium cyanate (NaOCN) (105 g, 1.616 mol) in 800 ml of water under vigorous stirring.
- Stirring: Stir the reaction mixture at room temperature for 30 minutes.
- Basification: Add sodium hydroxide (NaOH) (480 g, 12 mol) in small portions, ensuring the temperature is controlled by cooling the mixture to room temperature.
- Acidification and Precipitation: Slowly add concentrated hydrochloric acid (~1.2 L) dropwise to the reaction mixture to adjust the pH to approximately 4. This will cause strong foaming and the precipitation of the product.
- Isolation: Separate the precipitate by filtration, wash it with water, and air-dry to obtain 7-fluoroquinazoline-2,4(1H,3H)-dione. The reported yield is 82% (95 g). This product can be used in the next step without further purification.

Step 2: Synthesis of **2,4-Dichloro-7-fluoroquinazoline**

- Reaction Mixture: In a round-bottom flask, combine 7-fluoroquinazoline-2,4(1H,3H)-dione (150 g, 0.83 mol), N,N-diethylaniline (125 g, 0.84 mol), and phosphorus oxychloride (POCl_3) (500 ml).
- Reflux: Reflux the mixture overnight.
- Removal of POCl_3 : After cooling, remove the excess POCl_3 using a rotary evaporator.
- Precipitation: Carefully pour the residue into a mixture of ice and water (~4 L). A precipitate will form.
- Isolation and Purification: Separate the precipitate by filtration, wash it with water, and dry it under a vacuum to yield **2,4-dichloro-7-fluoroquinazoline**. The reported yield is 94% (170 g). For single crystals suitable for X-ray diffraction, the product can be recrystallized from acetone.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **2,4-Dichloro-7-fluoroquinazoline**.

Analytical Characterization Protocols

The following are general protocols for the analytical characterization of the synthesized **2,4-Dichloro-7-fluoroquinazoline**.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
- Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.
- Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
- Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts (ppm) and coupling constants (Hz) to assign the signals to the protons in the molecule.

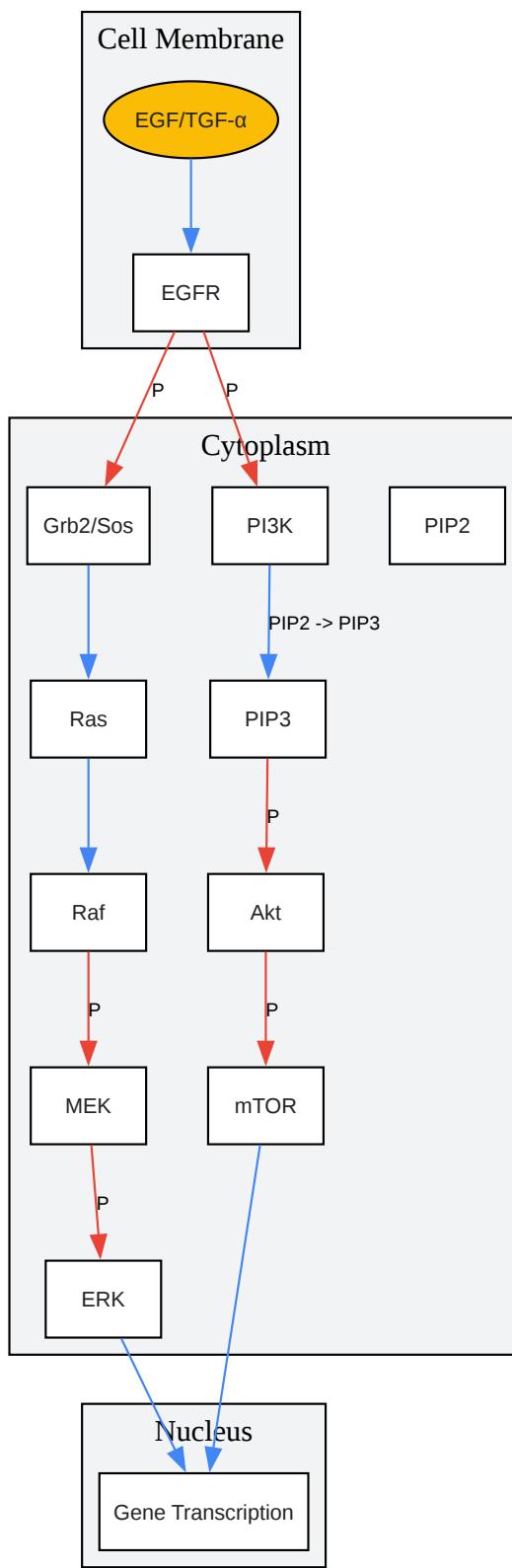
Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
- Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

- Sample Spectrum: Record the spectrum of the sample.
- Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum. Identify the characteristic absorption bands (in cm^{-1}) and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Obtain the mass spectrum, which shows the mass-to-charge ratio (m/z) of the ions.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and deduce structural information. The isotopic pattern of chlorine is a key diagnostic feature.

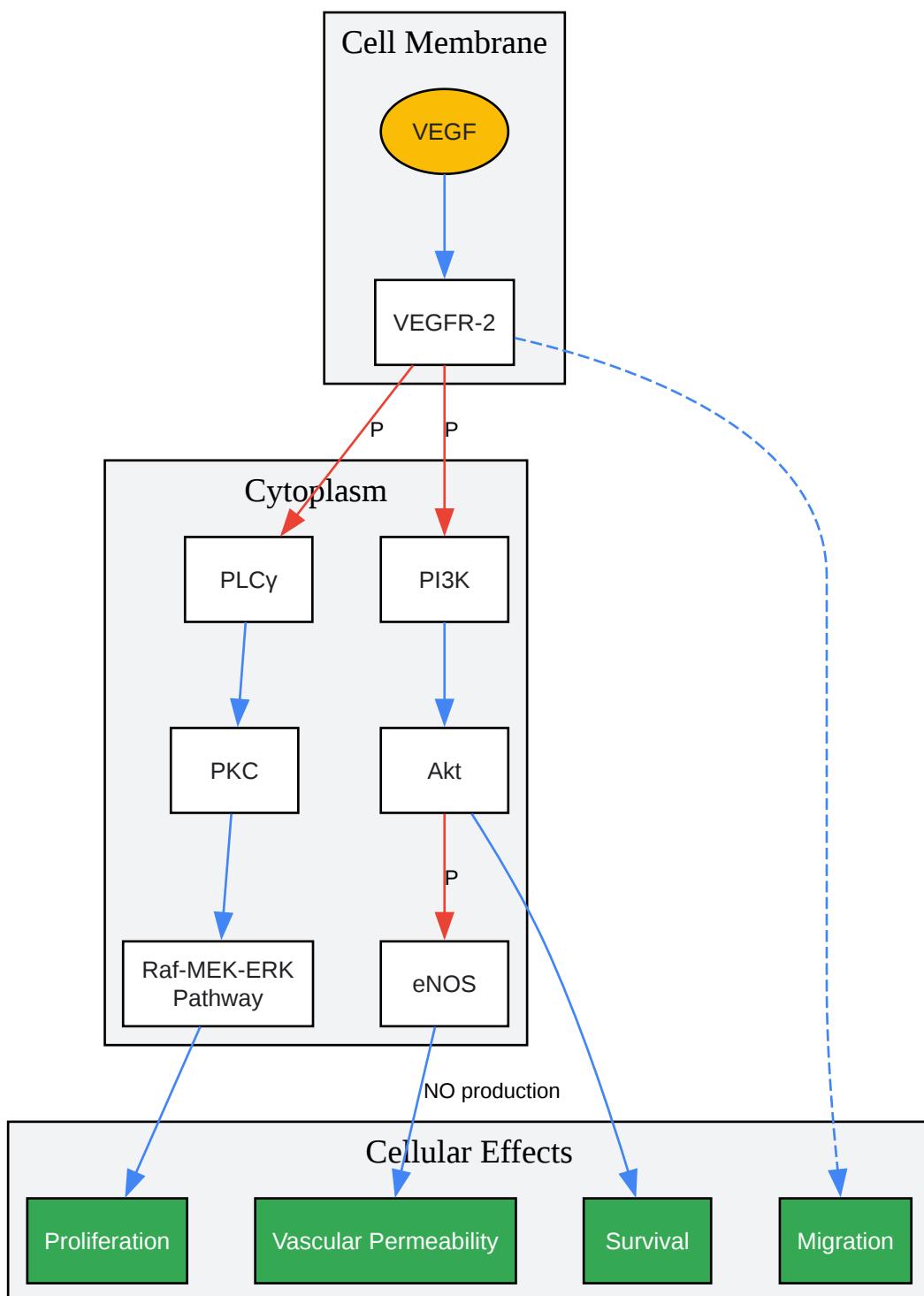

Biological Context and Potential Signaling Pathways

Quinazoline derivatives are a well-established class of compounds that exhibit a broad range of biological activities, most notably as inhibitors of protein kinases.^[1] Several quinazoline-based drugs, such as gefitinib (Iressa) and erlotinib (Tarceva), are approved for cancer therapy and target the Epidermal Growth Factor Receptor (EGFR).^[1] Furthermore, quinazoline analogues have been investigated as selective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).^[1]

While specific experimental data for the interaction of **2,4-Dichloro-7-fluoroquinazoline** with these pathways is not available in the reviewed literature, its structural similarity to known inhibitors suggests it could serve as a scaffold for the development of novel EGFR or VEGFR-2 inhibitors.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers.



[Click to download full resolution via product page](#)

Caption: Overview of the EGFR signaling cascade.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway

The VEGFR-2 signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels. Inhibition of this pathway is a critical strategy in cancer therapy to cut off the blood supply to tumors.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,4-Dichloro-7-fluoroquinazoline: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1321832#2-4-dichloro-7-fluoroquinazoline-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com